[Methyl(propan-2-yl)sulfamoyl]amine
Description
[Methyl(propan-2-yl)sulfamoyl]amine is a sulfamoyl amine derivative characterized by a sulfonamide core (H₂N–SO₂–) with methyl (CH₃) and isopropyl (CH(CH₃)₂) groups attached to the nitrogen atom. Its molecular formula is C₅H₁₄N₂O₂S, with a molecular weight of 166.24 g/mol (calculated based on structural analogs) . The compound’s IUPAC name is 1-[methyl(propan-2-yl)sulfamoyl]amine, reflecting its branched substituents.
The substituents on the sulfonamide nitrogen significantly influence physicochemical properties (e.g., solubility, logP) and biological activity .
Properties
IUPAC Name |
2-[methyl(sulfamoyl)amino]propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNPCKSPJXQBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372136-76-0 | |
| Record name | [methyl(propan-2-yl)sulfamoyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(propan-2-yl)sulfamoyl]amine typically involves the reaction of methylamine with isopropylamine in the presence of a sulfamoylating agent . The reaction conditions often include a controlled temperature environment and the use of solvents like dichloromethane or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
[Methyl(propan-2-yl)sulfamoyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides or amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
[Methyl(propan-2-yl)sulfamoyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Methyl(propan-2-yl)sulfamoyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares [Methyl(propan-2-yl)sulfamoyl]amine with structurally related sulfamoyl amines and sulfonamide derivatives:
Key Observations:
Substituent Branching :
- The isopropyl group in this compound introduces steric bulk compared to the linear propyl group in [methyl(propyl)sulfamoyl]amine. This branching may enhance lipid solubility and membrane permeability .
- In LMM5 and LMM11, bulkier substituents (benzyl, cyclohexyl) correlate with antifungal activity, suggesting that steric effects improve target binding (e.g., thioredoxin reductase inhibition) .
Compounds with thiophene and pyrrole substituents (e.g., ) show Gram-positive antibacterial activity, highlighting the role of electronegative groups in target interaction .
Biological Activity
[Methyl(propan-2-yl)sulfamoyl]amine, with the CAS number 372136-76-0, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Weight : 152.22 g/mol
- Chemical Structure : The compound features a sulfamoyl group attached to a methyl and isopropyl moiety, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit antimicrobial and anticancer properties through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular functions, potentially disrupting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling, influencing physiological responses.
Biological Activity Data
Research indicates that this compound possesses various biological activities, which can be summarized in the following table:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against common pathogens. Results demonstrated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as a novel antibacterial agent.
- Anticancer Potential : In vitro assays tested the cytotoxicity of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential for further development as an anticancer drug.
- Enzyme Interaction Study : A detailed investigation into the inhibition of carbonic anhydrase isoforms revealed that this compound could serve as a selective inhibitor, providing insights into its mechanism as a therapeutic agent for cancer treatment.
Research Applications
The applications of this compound extend beyond basic research into potential therapeutic uses:
- Medicinal Chemistry : As an intermediate in synthesizing other biologically active compounds.
- Pharmaceutical Development : Investigated for formulating new drugs targeting bacterial infections and cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
